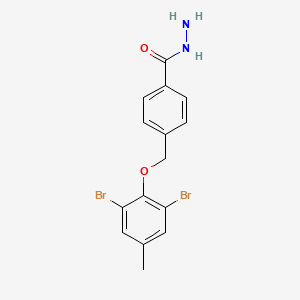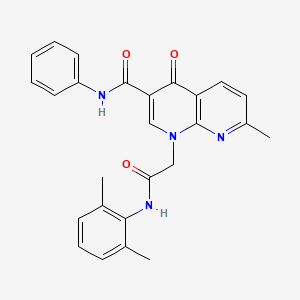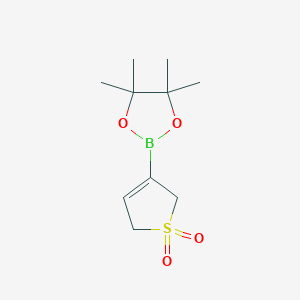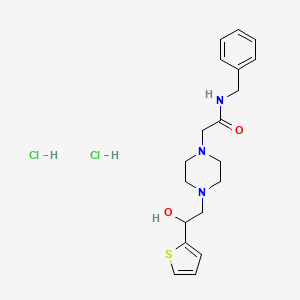
4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide, also known as DBPMPH or 279-618-9, is an organic compound belonging to the class of benzohydrazide derivatives. It has a molecular weight of 414.1 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide is1S/C15H14Br2N2O2/c1-9-6-12(16)14(13(17)7-9)21-8-10-2-4-11(5-3-10)15(20)19-18/h2-7H,8,18H2,1H3,(H,19,20) . This indicates that the molecule consists of 15 carbon atoms, 14 hydrogen atoms, 2 bromine atoms, 2 nitrogen atoms, and 2 oxygen atoms . Physical And Chemical Properties Analysis
4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide is a powder that is stored at room temperature . It has a molecular weight of 414.1 .Scientific Research Applications
Catalytic, DNA Binding, and Antibacterial Activities
A study conducted by El‐Gammal et al. (2021) explored the synthesis of new Schiff base ligands and their metal complexes, including applications in catalysis, DNA binding, and antibacterial activities. While not directly mentioning 4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide, this research highlights the potential of similar compounds in various scientific applications, including antimicrobial and catalytic processes (El‐Gammal et al., 2021).
Antibacterial and Antimicrobial Properties
Research by Ebrahimipour et al. (2016) on a tridentate Schiff base ligand and its oxido-vanadium(V) complexes revealed significant antibacterial activities against various bacterial strains. This study underscores the antimicrobial potential of benzohydrazide derivatives (Ebrahimipour et al., 2016).
Crystal Structures and Interactions
The study by Fun, Horkaew, and Chantrapromma (2011) on a related benzohydrazide derivative provided insights into the crystal structure and potential interactions of such compounds. Their findings contribute to the understanding of the structural properties of benzohydrazide derivatives, which can be crucial for their application in scientific research (Fun et al., 2011).
Synthesis and Chemical Properties
Research by Amudha, Thirumavalavan, and Kandaswamy (1999) focused on the synthesis and properties of dicopper(II) complexes derived from unsymmetrical binucleating ligands, including benzohydrazide derivatives. This study highlights the chemical synthesis and properties of benzohydrazide-related compounds, which are essential for their application in various scientific domains (Amudha et al., 1999).
Antioxidant Activity
Dighade and Parikh (2017) investigated the antioxidant activity of ketone derivatives of gallic hydrazide derived Schiff bases, which are structurally related to benzohydrazides. Their findings provide insights into the potential antioxidant properties of similar compounds (Dighade & Parikh, 2017).
properties
IUPAC Name |
4-[(2,6-dibromo-4-methylphenoxy)methyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2N2O2/c1-9-6-12(16)14(13(17)7-9)21-8-10-2-4-11(5-3-10)15(20)19-18/h2-7H,8,18H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHAWFCEDPCJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)C(=O)NN)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2647273.png)
![5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2647275.png)
![N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2647278.png)
![N-((3,5-dimethylisoxazol-4-yl)methyl)-6-(2-methoxyphenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2647279.png)


![N-[[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methyl]prop-2-enamide](/img/structure/B2647282.png)

![5-(benzo[d]thiazol-2-yl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2647285.png)


